physicochemical properties of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine
physicochemical properties of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine
Title: Physicochemical Properties and Medicinal Chemistry of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine
Introduction & Pharmacological Relevance
The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in modern drug discovery, serving as the core pharmacophore for numerous targeted therapeutics, including the third-generation kinase inhibitor ponatinib[1][2]. Within this chemical space, 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine represents a highly specialized building block. The strategic placement of a primary amine at the C2 position and a pyridin-3-yl moiety at the C6 position creates a versatile molecule capable of bidentate hinge-binding and deep affinity pocket penetration in various kinase domains[3][4].
This technical guide provides an in-depth analysis of the physicochemical properties, structural-activity relationships (SAR), and validated synthetic protocols for this compound, designed for researchers optimizing kinase inhibitors targeting PI3K/mTOR, ROCK2, CDK12/13, and GSK-3β[3][4][5][6].
Physicochemical Profiling & ADME Implications
The dictate its pharmacokinetic (PK) behavior, solubility, and membrane permeability. The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a unique push-pull electronic system.
The compound exhibits a balanced lipophilicity (cLogP ~1.5), which is critical for maintaining aqueous solubility while ensuring sufficient cell membrane permeability—a key requirement for central nervous system (CNS) penetrance in targets like GSK-3β[6]. The Topological Polar Surface Area (TPSA) is optimally positioned below 90 Ų, favoring oral bioavailability.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Estimate | Pharmacological Implication |
| Molecular Formula | C₁₁H₉N₅ | N/A |
| Molecular Weight | 211.23 g/mol | Highly efficient ligand efficiency (LE); ideal for fragment-based drug discovery (FBDD). |
| cLogP | 1.2 – 1.8 | Balanced lipophilicity; optimal for oral absorption and avoiding nonspecific lipophilic toxicity[3]. |
| pKa (Pyridine N) | ~5.2 (Basic) | Partially protonated in the acidic microenvironments of tumors; neutral at physiological pH (7.4). |
| pKa (Imidazopyridazine N1) | ~4.5 (Basic) | Acts primarily as a hydrogen bond acceptor in the kinase hinge region. |
| pKa (C2-Amine) | ~11.4 (Acidic) | Poorly basic due to resonance with the aromatic core; can act as a hydrogen bond donor[7]. |
| TPSA | ~68.9 Ų | Excellent for membrane permeability; suitable for blood-brain barrier (BBB) penetration[6]. |
Mechanistic SAR in Kinase Inhibition
The structural architecture of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is evolutionarily optimized for ATP-competitive kinase inhibition. The causality behind its binding efficacy lies in the spatial orientation of its three primary domains:
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The Imidazo[1,2-b]pyridazine Core (Hinge Binder): The N1 atom (or N5, depending on the specific kinase conformation) acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide NH of the hinge region (e.g., Val851 in PI3Kα or Met172 in ROCK2)[3][4].
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The C6-Pyridin-3-yl Group (Affinity Pocket): The pyridin-3-yl substituent projects into the hydrophobic affinity pocket. The nitrogen on the pyridine ring can form secondary hydrogen bonds with conserved lysine or serine residues (e.g., Lys802 in mTOR), while the aromatic ring engages in π-π stacking with residues like Trp780[4].
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The C2-Amine Group (Solvent-Exposed Region): The primary amine is typically oriented toward the solvent-exposed region of the ATP binding site. It serves as an anchor for further derivatization (e.g., amidation or Buchwald-Hartwig cross-coupling) to tune solubility, or it can form direct hydrogen bonds with acidic residues like Asp232 at the pocket entrance[3][8].
Diagram 1: Pharmacophoric mapping of the compound within typical kinase ATP-binding pockets.
Validated Synthetic Methodology
The synthesis of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine relies on a robust, two-step convergent pathway. The logic of this sequence dictates that the bicyclic core must be constructed first via a cyclization reaction, followed by the installation of the pyridine ring via palladium-catalyzed cross-coupling. The C6-chloro group of the intermediate is highly activated toward oxidative addition by palladium due to the electron-withdrawing nature of the pyridazine ring[2][9].
Diagram 2: Step-by-step synthetic workflow for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-amine Rationale: 2-Bromoacetonitrile is utilized as a two-carbon electrophile. The exocyclic amine of 3-amino-6-chloropyridazine attacks the methylene carbon, followed by intramolecular cyclization onto the nitrile group to form the 2-amine[10].
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Setup: In a sealed pressure tube, suspend 3-amino-6-chloropyridazine (1.0 eq) and 2-bromoacetonitrile (1.2 eq) in anhydrous isopropanol (IPA).
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Base Addition: Add sodium bicarbonate (NaHCO₃) (1.5 eq). Causality: A mild base is strictly required to neutralize the generated HBr without causing unwanted hydrolysis of the nitrile or over-alkylation of the amine.
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Reaction: Heat the mixture to 100 °C for 2–4 hours. Monitor progression via Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM).
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Workup (Self-Validation): Cool to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and H₂O. Extract the organic layer, dry over Na₂SO₄, and concentrate. Confirm the intermediate mass via LC-MS ([M+H]⁺ ≈ 169.0).
Step 2: Suzuki-Miyaura Cross-Coupling Rationale: The C6-chloride is selectively targeted by the Pd(0) catalyst. Potassium carbonate acts as the base to activate the boronic acid via the formation of a highly reactive boronate complex[9].
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Setup: In a thoroughly degassed Schlenk flask, combine 6-chloroimidazo[1,2-b]pyridazin-2-amine (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a solvent mixture of DMF/H₂O (4:1 v/v).
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Catalyst Addition: Under a positive flow of N₂, add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq).
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Reaction: Heat the mixture at 90 °C for 12 hours under an inert atmosphere.
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Purification: Cool the mixture, dilute with EtOAc, and wash extensively with brine to remove DMF. Dry the organic phase and purify via flash column chromatography (gradient: 0–10% MeOH in DCM).
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Validation: Analyze the final product via ¹H NMR (DMSO-d₆) to confirm the presence of the characteristic imidazo[1,2-b]pyridazine protons and the downfield pyridine protons. Confirm final purity (>95%) via HPLC.
References
- BenchChem. "2-Amino-6-chloroimidazo[1,2-b]pyridazine | 887625-09-4". BenchChem.
- American Chemical Society. "Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders". Digitell Inc.
- Journal of Medicinal Chemistry. "Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis".
- Google Patents. "US8178534B2 - cMET inhibitors". Google.
- Journal of Medicinal Chemistry. "Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors".
- ResearchGate. "Synthesis of novel Imidazo [1,2-b] pyridazine derivatives and study of their biomedicinal efficacy". Chemical Biology Letters.
- GuideChem. "Imidazo[1,2-b]pyridazine-2-carboxamide, 6-methoxy". GuideChem.
- Journal of Medicinal Chemistry. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis".
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